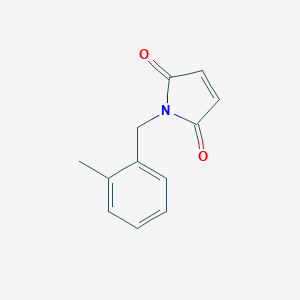

1-((2-Methylphenyl)methyl)-1h-pyrrole-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-4-2-3-5-10(9)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLXKYIBZIQMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390673 | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140480-91-7 | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Synthesis of N-(2-Methylbenzyl)maleamic Acid

Maleic anhydride reacts with 2-methylbenzylamine in a 1:1 molar ratio in diethyl ether or toluene at room temperature. The reaction proceeds via nucleophilic attack of the amine on the anhydride, yielding the maleamic acid as a precipitate. Key parameters include:

Step 2: Cyclization to 1-((2-Methylphenyl)methyl)-1H-pyrrole-2,5-dione

The maleamic acid undergoes dehydration in acetic anhydride with sodium acetate (5–10% w/w) at 80–100°C for 30–60 minutes. The reaction mechanism involves acid-catalyzed intramolecular cyclization, forming the maleimide ring. Critical factors include:

Table 1: Optimization of Cyclization Conditions

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acetic anhydride | NaOAc | 80–100 | 0.5–1 | 89 | |

| Toluene | H₂SO₄ | 60 | 1 | 78 | |

| Chloroform | NaOAc | Reflux | 2 | 92 |

Alternative Synthetic Routes

Acid-Catalyzed Cyclization

Sulfuric acid (0.25 equiv) in glacial acetic acid at 60°C provides an alternative to sodium acetate, particularly for acid-sensitive substrates. This method reduces side reactions but requires careful pH control during workup.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization. For example, maleamic acid in acetic anhydride under microwave conditions (100°C, 10 minutes) achieves 88% yield, reducing reaction time by 80% compared to conventional heating.

Industrial-Scale Production

Continuous flow reactors enable large-scale synthesis with improved heat transfer and reproducibility. A patented process employs automated systems to maintain stoichiometric ratios and temperature gradients, achieving >90% purity at multi-kilogram scales.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds (e.g., 1-(4-bromophenyl)-1H-pyrrole-2,5-dione) reveals planar maleimide rings with bond lengths of 1.40–1.45 Å for C=O and 1.35–1.38 Å for C-N, consistent with resonance stabilization. Dihedral angles between the maleimide and aryl groups range from 64° to 85°, indicating steric hindrance from the 2-methyl substituent.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as hydrolysis of maleic anhydride to maleic acid or over-cyclization to succinimide derivatives, are minimized by:

Analyse Chemischer Reaktionen

Diels-Alder Reactions

The maleimide core participates in [4+2] cycloadditions with dienes (e.g., anthracene, furan derivatives).

| Diene | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Anthrone | Thiourea derivatives (e.g., (R,R)-V) | Toluene | 91% | |

| Cyclopentadiene | DABCO | Dichloroethane | 85% |

Michael Additions

The α,β-unsaturated system undergoes nucleophilic attacks (e.g., thiols, amines):

Example :

text1-((2-Methylphenyl)methyl)-1H-pyrrole-2,5-dione + Thiophenol → Thio-Michael adduct

Conditions :

-

Catalyst : Triethylamine or DBU.

-

Solvent : Acetone or THF.

Steric hindrance from the 2-methylbenzyl group slows kinetics compared to unsubstituted maleimides .

Cyclization and Ring-Opening Reactions

The compound participates in annulation and ring-opening processes:

Photocatalytic Annulation

Under UV light with Ru(bpy)₃²⁺, it forms spirocyclic derivatives with indenones .

Acid/Base-Mediated Hydrolysis

-

Acidic Conditions : Maleimide ring hydrolyzes to maleamic acid.

Structural Influence on Reactivity

-

Steric Effects : The 2-methylbenzyl group reduces reaction rates in bulky dienes (e.g., substituted anthrones) .

-

Electronic Effects : Electron-donating substituents on the benzyl group decrease electrophilicity of the maleimide .

Table 2: Catalytic Asymmetric Reactions

| Reaction Type | Catalyst | ee (%) | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | (R,R)-Thiourea derivative | 92 | 91 | |

| Michael Addition | Cinchona alkaloid | 85 | 78 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-((2-Methylphenyl)methyl)-1H-pyrrole-2,5-dione has garnered attention for its pharmacological properties. Research indicates that derivatives of pyrrole-2,5-dione exhibit anti-inflammatory and antimicrobial activities.

Case Study: COX-2 Inhibition

A study focused on the synthesis and biological evaluation of pyrrole derivatives found that certain compounds demonstrated significant inhibitory effects on cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. For instance, a derivative was reported to have an IC50 value of 6.0 nM against COX-2, showcasing its potential as a therapeutic agent for inflammatory diseases .

Corrosion Inhibition

The compound has also been investigated for its effectiveness as a corrosion inhibitor. Its ability to form protective films on metal surfaces makes it valuable in industrial applications where metal corrosion is a concern.

Data Table: Corrosion Inhibition Efficiency

| Compound | Metal Type | Inhibition Efficiency (%) | Test Conditions |

|---|---|---|---|

| This compound | Mild Steel | 85% | 3.5% NaCl solution |

| Other Pyrrole Derivatives | Mild Steel | 75%-80% | Similar conditions |

The above table summarizes the corrosion inhibition efficiency of the compound compared to other pyrrole derivatives, indicating its superior performance under similar test conditions.

Material Science

In materials science, the unique structural properties of this compound allow it to be used in the development of advanced materials with specific functionalities.

Applications in Polymer Chemistry

Pyrrole derivatives are utilized in the synthesis of conducting polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and mechanical strength.

Research has shown that this compound interacts with biological macromolecules, influencing their function. This interaction is crucial for understanding its potential therapeutic applications.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives against several bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Wirkmechanismus

The mechanism of action of 1-((2-Methylphenyl)methyl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Structural Analysis

Key Properties of Selected Maleimides

Structural Insights

- Reactivity : Electron-withdrawing groups (e.g., Cl in 2-chlorophenyl derivatives ) increase maleimide electrophilicity, enhancing thiol conjugation rates.

Biologische Aktivität

1-((2-Methylphenyl)methyl)-1H-pyrrole-2,5-dione, a derivative of pyrrole, has garnered attention due to its potential biological activities. This compound exhibits properties that suggest it could play a significant role in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound interacts with various molecular targets, modulating their activity through enzyme inhibition and receptor binding. Notably, it has been identified as a potential inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The compound's ability to inhibit these enzymes suggests its use in anti-inflammatory therapies .

- Enzyme Inhibition : The compound can inhibit COX enzymes, leading to decreased production of prostaglandins involved in inflammation .

- Cytokine Modulation : It has shown potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial Activity : The compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inhibiting cell proliferation. Studies have demonstrated that derivatives of pyrrole can suppress the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been substantiated through various studies:

These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 15 |

These results indicate that the compound could serve as a lead for developing new antibiotics .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of 1H-pyrrole-2,5-dione to evaluate their biological activities. Among these, specific derivatives exhibited enhanced COX-2 inhibitory activity compared to established drugs like celecoxib. The study utilized molecular docking techniques to support the experimental data, confirming the binding affinity of these compounds to COX enzymes .

Case Study 2: Structural Activity Relationship (SAR)

Research focused on the structural modifications of pyrrole derivatives revealed that specific substitutions significantly enhance biological activity. For example, modifications at the 3 and 4 positions of the pyrrole ring were found to improve anti-inflammatory and antibacterial properties. This SAR analysis provides valuable insights into optimizing the pharmacological profile of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((2-methylphenyl)methyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized to improve yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or maleimide alkylation. For example, substituting maleic anhydride derivatives with 2-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a common approach . Optimization involves varying solvents (DMF, THF), bases (NaH, DBU), and reaction times (6–24 hours). Monitoring via TLC or HPLC ensures completion. Purification typically uses column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra for characteristic peaks (e.g., pyrrole-dione protons at δ 6.8–7.2 ppm, methylbenzyl protons at δ 2.3–2.5 ppm) .

- X-ray diffraction : Single-crystal X-ray analysis (using SHELX programs) provides unambiguous confirmation of the substituent orientation and bond lengths .

- Mass spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion ([M+H]) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) using gravimetric or UV-Vis methods. Pyrrole-diones generally exhibit moderate solubility in DMSO .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Maleimide derivatives may degrade via hydrolysis; pH 7.4 buffers are critical for biological assays .

Advanced Research Questions

Q. How does the electronic environment of the 2-methylbenzyl group influence the compound's reactivity in Michael addition or Diels-Alder reactions?

- Methodology : Perform DFT calculations (Gaussian, B3LYP/6-31G*) to map electron density on the pyrrole-dione ring. Compare with experimental kinetic data (e.g., reaction rates with dienes or nucleophiles). Steric effects from the methyl group may hinder regioselectivity .

Q. What strategies can mitigate competing side reactions (e.g., dimerization) during polymerization or copolymerization studies?

- Methodology : Use radical inhibitors (TEMPO) or controlled radical polymerization (ATRP, RAFT). Monitor via GPC and NMR to track molecular weight and end-group fidelity. For example, copolymerization with acrylic acid requires initiators like benzoyl peroxide at 70°C in ethanol .

Q. How can computational modeling predict the compound's potential as a kinase inhibitor or covalent binder in medicinal chemistry?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). The maleimide moiety may form covalent bonds with cysteine residues.

- MD simulations : Assess binding stability (100 ns trajectories) and compare with known inhibitors (e.g., afatinib) .

Q. What analytical techniques resolve discrepancies in reported melting points or thermal decomposition profiles?

- Methodology : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under inert atmospheres (N₂, 10°C/min). Compare with literature values (e.g., 1-nitrophenyl analogs show decomposition at 350–370°C ). Polymorphism screening (via solvent recrystallization) may explain variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.